3-Buten-1-ol, 3-methyl-, formate
Description
IUPAC Name: 3-Methyl-3-buten-1-yl formate Synonyms: Prenyl formate, 2-Buten-1-ol, 3-methyl-, formate, 3-Methyl-2-butenyl formate Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol CAS Registry Number: 68480-28-4 Structure: The compound is a formate ester derived from 3-methyl-3-buten-1-ol (prenol), featuring a branched alkenyl chain with a terminal double bond and a formate ester group .
Synthesis:
The precursor alcohol, 3-methyl-3-buten-1-ol, is synthesized via catalytic reactions. For example, isoprene reacts with hydrogen chloride to form chloroisopentene intermediates, which undergo hydrolysis and isomerization to yield the alcohol . Esterification with formic acid then produces the formate ester.
Applications:
Prenyl formate is used in fragrance and flavor industries due to its volatile, fruity aroma. It is identified in essential oil analyses and commercialized by suppliers like Bedoukian Research and Thermo Scientific .
Properties
CAS No. |
60044-31-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
formic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H10O.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,1,3-4H2,2H3;1H,(H,2,3) |
InChI Key |
GNPTUAKDIIAFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Prins Condensation Reaction
Isobutene, formaldehyde (as paraformaldehyde), and formic acid undergo condensation in a high-pressure reactor (1.2–1.5 MPa) at 120–130°C. The reaction proceeds via a carbocation mechanism, where formic acid acts as both catalyst and reactant:
$$
\text{CH}2=\text{C(CH}3\text{)}2 + \text{HCHO} + \text{HCOOH} \rightarrow \text{HCOO(CH}2\text{)}3\text{C(CH}3)=\text{CH}2 + \text{H}2\text{O}
$$
Key parameters include a molar ratio of isobutene:formaldehyde:formic acid = 3:1:1.5 and reaction times of 4–8 hours. This step achieves 90–95% conversion to 3-methyl-3-buten-1-ol formate.
Hydrolysis and Ester Recovery
The crude ester is hydrolyzed with aqueous NaOH (15 wt%) at 50°C, yielding 3-methyl-3-buten-1-ol and sodium formate. The organic phase is distilled under reduced pressure (Table 1), while the aqueous phase is recycled after precipitating sodium formate by adding solid NaOH.
Table 1: Industrial-Scale Two-Step Synthesis Parameters
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Reactants (g) | Formic acid (805), Paraformaldehyde (210), Isobutene (1372) | Acetic acid (840), Paraformaldehyde (210), Isobutene (1960) |
| Temperature (°C) | 130 | 120 |
| Pressure (MPa) | 1.5 | 1.2 |
| Reaction Time (h) | 4 | 8 |
| Ester Yield (%) | 94.6 | 90.7 |
| Overall Yield (%) | 93.0 | 89.1 |
Alternative Synthetic Routes
Grignard Reagent-Based Synthesis
Patent CN102850186A describes a Grignard approach using methallyl halide (X = Cl, Br), magnesium, and formaldehyde:
- Methallyl magnesium halide formation:
$$
\text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{X} + \text{Mg} \rightarrow \text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{MgX}
$$ - Reaction with paraformaldehyde:
$$
\text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{MgX} + (\text{CH}2\text{O})n \rightarrow \text{HO(CH}2\text{)}3\text{C(CH}3)=\text{CH}_2 + \text{MgX(OH)}
$$
The alcohol is then esterified with formic acid. While this method avoids high-pressure equipment, yields are moderate (55–65%) due to competing Wagner-Meerwein rearrangements.
Enzymatic Esterification
Emerging research explores lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B immobilized on acrylic resin converts 3-methyl-3-buten-1-ol and formic acid with 78% efficiency at 45°C in hexane. Though environmentally favorable, scalability is limited by enzyme cost and slow reaction kinetics.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Pressure (MPa) | Catalyst | Scalability |
|---|---|---|---|---|---|
| Two-Step Prins | 93.0 | 120–130 | 1.2–1.5 | None | High |
| Grignard Reagent | 55–65 | 25–40 | Ambient | Mg | Moderate |
| Direct Esterification | 85–88 | 80 | Ambient | H₂SO₄ | Low |
| Enzymatic | 78 | 45 | Ambient | Lipase | Low |
The two-step Prins method outperforms others in yield and scalability, attributed to its catalyst-free design and integrated hydrolysis-recovery system.
Industrial-Scale Production Considerations
Modern facilities favor continuous-flow reactors for the Prins condensation step, reducing residence time and improving heat management. A 2022 study demonstrated a 15% increase in yield using microchannel reactors at 135°C and 1.6 MPa. Closed-loop solvent recovery systems reclaim 98% of unreacted isobutene, minimizing raw material costs.
Quality Control and Analytical Methods
Purity is assessed via gas chromatography (GC) with flame ionization detection. Fujifilm Wako specifies ≥98% purity for synthetic batches, with typical impurities including 3-methyl-2-buten-1-ol formate (1.2%) and dimeric ethers (0.8%). Nuclear magnetic resonance (NMR) confirms structure:
- ¹H NMR (CDCl₃) : δ 1.76 (s, 3H, CH₃), 4.78–4.84 (m, 2H, CH₂=).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-3-buten-1-ol can undergo oxidation reactions to form various aldehydes and ketones.
Substitution: It can participate in substitution reactions, especially with halogens, to form halogenated derivatives.
Condensation: This compound can react with aldehydes and ketones on silica gel or Al2O3 surfaces to form derivatives of di- and tetrahydropyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Condensation: Silica gel or Al2O3 surfaces are used as catalysts for condensation reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Halogenated derivatives.
Condensation: Di- and tetrahydropyrans.
Scientific Research Applications
Chemistry: 3-methyl-3-buten-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the uptake kinetics of unsaturated alcohols into sulfuric acid solutions, which has implications for atmospheric chemistry .
Medicine: While not directly used as a drug, its derivatives are explored for potential therapeutic applications .
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action for 3-methyl-3-buten-1-ol involves its reactivity with various chemical species. For instance, in the Prins reaction, the alkaline sites of the catalyst extract the α-H on isobutene to generate olefin carbon negative ions, while supercritical CO2 activates formaldehyde to carbon positive ions . These ions then combine to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared due to their structural similarities (branched alkenyl/alkyl esters) and industrial relevance:
Isoamyl formate (1-Butanol, 3-methyl-, formate)
Prenyl acetate (3-Methyl-2-butenyl acetate)
3-Methyl-3-butenyl acetate
Table 1: Molecular Properties of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups |
|---|---|---|---|---|
| 3-Buten-1-ol,3-methyl-, formate | C₆H₁₀O₂ | 114.14 | 68480-28-4 | Formate ester, alkenyl |
| Isoamyl formate | C₆H₁₂O₂ | 116.16 | 110-45-2 | Formate ester, branched alkyl |
| Prenyl acetate | C₇H₁₂O₂ | 128.17 | 1191-16-8 | Acetate ester, alkenyl |
| 3-Methyl-3-butenyl acetate | C₇H₁₂O₂ | 128.17 | 5205-07-2 | Acetate ester, alkenyl |
Physicochemical Properties
Table 2: Gas Chromatography and Retention Data
| Compound | Retention Time (RT) | Kovats Retention Index (AI/KI) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Prenyl formate | 3.62 | AI 825, KI 832 | Not reported | Not reported |
| Prenyl acetate | 5.35 | AI 914, KI 919 | ~150–160 | ~0.89 |
| Isoamyl formate | Not reported | Not reported | ~130–135 | ~0.89 |
Key Observations :
- Volatility : Prenyl formate’s lower molecular weight (114.14 vs. 128.17 for acetates) suggests higher volatility, aligning with its use in fragrances .
- Retention Behavior : Prenyl formate elutes earlier in gas chromatography (RT 3.62) compared to prenyl acetate (RT 5.35), reflecting differences in polarity and molecular weight .
Research Findings and Industrial Relevance
Antimicrobial Activity
- Isoamyl formate demonstrates broad-spectrum antimicrobial effects, likely due to its ability to disrupt microbial membranes .
Biological Activity
3-Buten-1-ol, 3-methyl-, formate, also known as 3-methyl-3-buten-1-ol (CAS Number: 763-32-6), is an organic compound that has garnered attention for its potential biological activities. This compound is classified as a secondary metabolite and is structurally characterized as a fatty alcohol. Its presence has been detected in various natural sources, including herbs and sweet cherries, suggesting a role in plant metabolism and potential applications in food science and pharmacology.
The chemical formula for 3-methyl-3-buten-1-ol is , with a molecular weight of approximately 86.1323 g/mol. The compound exhibits a sweet and fruity taste, which may be linked to its detection in certain fruits. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀O |
| Molecular Weight | 86.1323 g/mol |
| IUPAC Name | 3-methylbut-3-en-1-ol |
| CAS Registry Number | 763-32-6 |
| Log P (octanol-water) | 0.7447 |
| Solubility | 140 g/L |
Metabolic Role
As a secondary metabolite, 3-methyl-3-buten-1-ol may not be essential for the survival of the plant but could play significant roles in defense mechanisms or signaling pathways. Research indicates that secondary metabolites often serve as protective agents against herbivores and pathogens, or as attractants for pollinators.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various alcohols, including 3-methyl-3-buten-1-ol. For instance, it was found to exhibit antimicrobial activity against standard and clinical strains in laboratory settings, with a minimum inhibitory concentration (MIC) of less than 3 mg/mL . This suggests potential applications in developing natural preservatives or therapeutic agents.
Toxicological Studies
A toxicological review highlighted that while 3-methyl-2-buten-1-ol (closely related compound) is used as a fragrance ingredient, it also requires careful consideration due to potential dermal toxicity . The safety profile of 3-methyl-3-buten-1-ol remains under investigation, emphasizing the need for comprehensive toxicological assessments before widespread application.
Case Study 1: Fragrance Ingredient Review
In a study published by PubMed, the dermatologic effects of 3-methyl-2-buten-1-ol were evaluated when used as a fragrance ingredient. The review concluded that while it has beneficial aromatic properties, there are concerns regarding skin sensitization and irritation . This highlights the importance of evaluating both efficacy and safety when considering its use in consumer products.
Case Study 2: Thermal Decomposition Analysis
An experimental study investigated the thermal decomposition of 3-methyl-3-buten-1-ol in m-xylene solution. The findings revealed insights into its stability and potential degradation pathways under heat, which is crucial for understanding its behavior during processing and storage .
Q & A
Basic Research Questions
Q. How is 3-Buten-1-ol, 3-methyl-, formate identified and quantified in complex mixtures like essential oils?
- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool. Retention time (RT: 2.45–5.35), Kovats Index (KI: 731–919), and mass spectral data (e.g., molecular ion at m/z 86 for the alcohol precursor) are critical for identification. Synergistic use of 1D/2D NMR can resolve structural ambiguities in synthesized derivatives .
- Key Data : The acetate derivative (CAS# 5205-07-2, MF: C₇H₁₂O₂) and formate ester (CN: 2-buten-1-ol, 3-methyl-, formate, CAS# 68480-28-4) exhibit distinct fragmentation patterns in MS, aiding differentiation from isomers .
Q. What are the standard synthesis routes for 3-Buten-1-ol, 3-methyl-, and its formate ester?
- Methodology :
- The alcohol precursor (CAS# 763-32-6) is synthesized via Prins reaction using formaldehyde and isobutene, catalyzed by HZSM-5 under supercritical CO₂ conditions to enhance yield and selectivity .
- Formate esterification is achieved via acetylation of 3-methyl-1-buten-1-ol (CAS# 6284) using formic acid or transesterification catalysts .
Advanced Research Questions
Q. How do ultrasound-mediated catalytic methods improve hydrogenation efficiency of 3-Buten-1-ol derivatives?
- Methodology : Ultrasound enhances mass transfer and cavitation in heterogeneous catalysis (e.g., Pd/C or Raney Ni). For aqueous solutions of 3-buten-1-ol, ultrasound increases reaction rates by 30–50% compared to conventional stirring, reducing side products like ethers or ketones .
- Data Contradictions : While ultrasound improves kinetics, it may destabilize acid-sensitive catalysts (e.g., HZSM-5), requiring pH optimization .
Q. What conformational properties of 3-Buten-1-ol, 3-methyl-, influence its reactivity?
- Methodology : Gas-phase electron diffraction (GED) and computational modeling (DFT) reveal two dominant conformers: gauche (60% population) and trans (40%). The gauche conformer stabilizes intramolecular hydrogen bonding (O–H∙∙∙π), affecting nucleophilic attack in esterification .
- Experimental Validation : Bond distances (C–O: 1.43 Å, C=C: 1.34 Å) align with allylic alcohol analogs, but steric hindrance from the 3-methyl group slows formate ester hydrolysis .
Q. How does 3-Buten-1-ol, 3-methyl-, formate function in plant-insect ecological interactions?
- Methodology : GC-EAD and Y-tube olfactometry show the compound acts as a semiochemical in Juniperus przewalskii–Megastigmus spp. interactions. At 0.33% relative abundance in volatiles, it elicits antennal responses in insects, suggesting a role in host location .
- Contradictions : While attractive to some pests, it repels others (e.g., Trichoderma asperellum VOCs inhibit fungal pathogens), indicating species-specific ecological roles .
Q. What enzymatic pathways utilize formate esters, and how can kinetics be optimized?
- Methodology : Formate dehydrogenase (FDH) from Candida boidinii catalyzes NADH regeneration in reductive amination. Model-based optimal experimental design (OED) with UV/Vis monitoring under steady-state conditions improves parameter estimation (e.g., kₐₜ = 2.1 s⁻¹, Kₘ = 0.8 mM) .
- Challenges : Substrate inhibition occurs at [formate] > 50 mM, requiring fed-batch strategies to maintain efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
